GIRK2 Potassium Channel Screening: Confirmed Inactivity Up to 25 μM vs. Active Hit Thresholds
In a published high-throughput screen (Vanderbilt HTS, assay ID VANDERBILT_HTS_GIRK2_MPD), 2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide was tested in a GIRK2 dose-response assay (concentration range: 0.024 μM to 25 μM) and was classified as INACTIVE at all concentrations, with 0% efficacy across the entire dose range . In parallel, a HepG2 cytotoxicity counter-screen also returned INACTIVE across all concentrations tested . This negative result differentiates the compound from any GIRK2-active benzylthio acetamide analogs that may emerge in this screening collection and establishes a baseline selectivity fingerprint for use in chemical biology panels.
| Evidence Dimension | GIRK2 potassium channel modulation (% Efficacy) and HepG2 cytotoxicity |
|---|---|
| Target Compound Data | % Efficacy @ 25 μM: INACTIVE; @ 8.3 μM: INACTIVE; @ 2.8 μM: INACTIVE; @ 0.94 μM: INACTIVE; @ 0.15 μM: INACTIVE; @ 0.024 μM: INACTIVE. HepG2 cytotoxicity: INACTIVE at all concentrations. |
| Comparator Or Baseline | Active hit threshold defined by the Vanderbilt HTS campaign (e.g., compounds showing ≥30% efficacy at any concentration were considered active). |
| Quantified Difference | Target compound shows 0% efficacy vs. active hit threshold (≥30% efficacy). No detectable GIRK2 agonism or antagonism up to 25 μM. |
| Conditions | Cell-based assay using plate reader; HEK293 cells expressing human GIRK2; HepG2 cytotoxicity assay run in parallel; dose-response from 0.024 μM to 25 μM. |
Why This Matters
Confirmed inactivity against GIRK2 at concentrations up to 25 μM provides a selectivity benchmark, enabling researchers to use this compound as a negative control in GIRK2-focused screens or to exclude GIRK2-mediated off-target effects in phenotypic assays.
